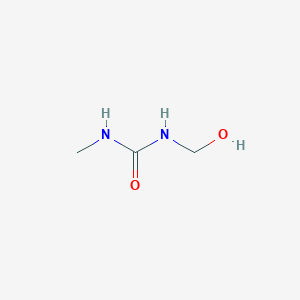![molecular formula C10H11NO5 B14362707 N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine CAS No. 91650-43-0](/img/structure/B14362707.png)
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine is an organic compound that belongs to the class of phenylmethoxycarbonyl derivatives. This compound is characterized by the presence of a hydroxyphenyl group attached to a methoxycarbonyl moiety, which is further linked to a glycine residue. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine typically involves the reaction of 2-hydroxybenzyl alcohol with glycine in the presence of a suitable coupling agent. The reaction is carried out under mild conditions to ensure the preservation of the functional groups. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylmethoxycarbonyl derivatives.
科学的研究の応用
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and proteins, leading to inhibition or modification of their activity. Additionally, the methoxycarbonyl group can undergo hydrolysis to release glycine, which can further participate in various biochemical processes.
類似化合物との比較
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine can be compared with other similar compounds, such as:
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}alanine: Similar structure but with an alanine residue instead of glycine.
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}serine: Similar structure but with a serine residue instead of glycine.
N-{[(2-Hydroxyphenyl)methoxy]carbonyl}threonine: Similar structure but with a threonine residue instead of glycine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
91650-43-0 |
|---|---|
分子式 |
C10H11NO5 |
分子量 |
225.20 g/mol |
IUPAC名 |
2-[(2-hydroxyphenyl)methoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H11NO5/c12-8-4-2-1-3-7(8)6-16-10(15)11-5-9(13)14/h1-4,12H,5-6H2,(H,11,15)(H,13,14) |
InChIキー |
ZTQXOKHFGSZHGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


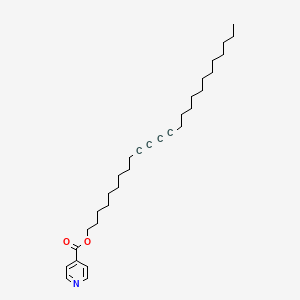
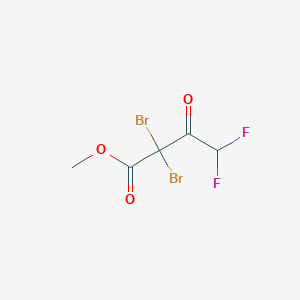
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
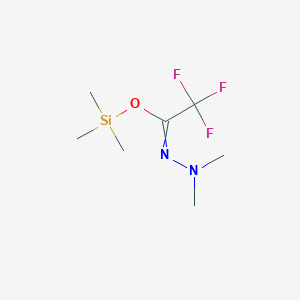
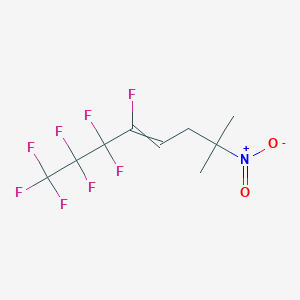
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)


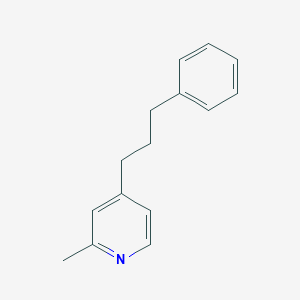
![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
